molecular formula CH3N3O2S B075489 Methanesulfonyl azide CAS No. 1516-70-7

Methanesulfonyl azide

Cat. No.: B075489
CAS No.: 1516-70-7
M. Wt: 121.12 g/mol
InChI Key: BHQIGUWUNPQBJY-UHFFFAOYSA-N
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Description

Methanesulfonyl azide is an organic compound with the chemical formula CH₃N₃O₂S. It is the azide derivative of methanesulfonic acid and is commonly used as a reagent in organic synthesis, particularly for the production of diazo compounds . This compound is known for its relatively simple structure and its utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanesulfonyl azide can be synthesized from methanesulfonyl chloride by reacting it with sodium azide in ethanol or methanol . The reaction is typically carried out under controlled conditions to avoid explosion hazards. The general reaction is as follows: [ \text{CH}_3\text{SO}_2\text{Cl} + \text{NaN}_3 \rightarrow \text{CH}_3\text{SO}_2\text{N}_3 + \text{NaCl} ]

Industrial Production Methods: In industrial settings, this compound is often prepared in situ to minimize the risks associated with handling and storage. This involves generating the compound directly in the reaction mixture where it will be used, often in solvents like acetonitrile .

Chemical Reactions Analysis

Diazo Transfer Reactions

Methanesulfonyl azide serves as a safer alternative to traditional diazo transfer reagents like tosyl azide. Its applications include:

  • Reagents/Conditions : Trimethylphosphite (P(OMe)₃) and sodium hydride (NaH) in acetonitrile or ethanol .

  • Mechanism : Nucleophilic substitution at the sulfonyl group, transferring the diazo moiety to substrates (e.g., ketones, esters) .

  • Example : Conversion of aldehydes to terminal alkynes via intermediate diazo compounds .

Key Data :

SubstrateProductYield (%)Reference
Ω-BromoacetophenoneDiazo intermediate85
Ethyl acetoacetateEthyl 2-diazoacetoacetate84

Photolytic Reactions

UV irradiation (193 nm) induces decomposition to generate reactive intermediates:

  • Primary Product : Triplet sulfonyl nitrene (CH₃SO₂N) .

  • Applications : Trapping with hydrocarbons forms methanesulfonamides or N-substituted derivatives .

Experimental Conditions :

  • Conducted in solid noble gas matrices (Ar or Ne) at 10 K.

  • Half-life of nitrene: <1 ms under ambient conditions.

Substitution Reactions

This compound reacts with nucleophiles to form sulfonamides:

  • General Reaction :

    CH3SO2N3+R HCH3SO2NH R+N2\text{CH}_3\text{SO}_2\text{N}_3+\text{R H}\rightarrow \text{CH}_3\text{SO}_2\text{NH R}+\text{N}_2
  • Scope : Effective with amines, alcohols, and thiols .

Comparative Analysis with Sulfonyl Azides

PropertyThis compoundTosyl AzideImidazole-1-sulfonyl Azide
StabilityModerateLow (Explosive)High
CostLowModerateHigh
HandlingRequires in situ prepHazardousSafer
Byproduct RemovalSimple (NaCl)ComplexEasy (Imidazole)
Reference :

Mechanistic Insights

  • Diazo Transfer Pathway : Real-time FlowNMR studies confirm rapid generation of this compound in the presence of triethylamine, proceeding via a sulfene intermediate (CH₂=SO₂) .

  • Side Reaction : Competing hydrolysis to methanesulfonamide (CH₃SO₂NH₂) observed under aqueous conditions .

Mechanism of Action

The mechanism of action of methanesulfonyl azide involves the transfer of the azide group to other molecules, forming diazo compounds. This process often involves the formation of a nitrene intermediate, which can further react with various substrates . The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used.

Comparison with Similar Compounds

Biological Activity

Methanesulfonyl azide (MsN₃) is a chemical compound that has garnered attention in various fields of biological research due to its unique properties and applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic uses, supported by data tables and case studies.

Overview of this compound

This compound is the azide derivative of methanesulfonic acid and is primarily utilized as a reagent in organic synthesis, particularly for the introduction of diazo compounds into other molecules. Its ability to modify biological macromolecules, such as nucleic acids, makes it a valuable tool in molecular biology and medicinal chemistry.

Target of Action

This compound is notably employed in the modification of antisense oligonucleotides (ASOs) . These ASOs are designed to bind specific RNA targets, facilitating their degradation through RNaseH1-mediated pathways. The introduction of MsPA (mesyl-phosphoramidate) linkages enhances the stability and efficacy of these ASOs against nucleases, thereby improving their therapeutic potential .

Mode of Action

The compound acts by introducing MsPA linkages into the DNA gaps and flanks of gapmer ASOs. This modification significantly affects several biochemical pathways, including:

  • RNA-binding : Enhanced affinity for target RNA sequences.
  • Nuclease stability : Increased resistance to enzymatic degradation.
  • Protein binding : Altered interactions with cellular proteins.
  • Pro-inflammatory profile : Reduced inflammatory responses associated with ASO therapy.
  • Antisense activity : Improved efficacy in gene silencing.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that the modifications it introduces can lead to a significant improvement in the duration of ASO action in vivo. Studies have shown that these modifications result in a therapeutic index that is superior to traditional phosphorothioate ASOs.

Study 1: Efficacy in Antisense Oligonucleotide Therapy

A study investigated the effects of this compound-modified ASOs in a mouse model. The results demonstrated that these modified ASOs exhibited:

  • Increased potency : Higher efficacy in reducing target RNA levels compared to unmodified ASOs.
  • Extended duration of action : Prolonged effects were observed due to enhanced nuclease resistance.
  • Reduced toxicity : Lower incidence of adverse effects related to pro-inflammatory responses .
ParameterUnmodified ASOsMsN₃-Modified ASOs
Potency50% reduction90% reduction
Duration of Action (hours)2472
Toxicity Incidence (%)3010

Study 2: Sulfide Scavenging Activity

In another study, this compound was evaluated for its potential as a sulfide-specific scavenger (SS20) in models of hydrogen sulfide (H₂S) intoxication. The findings indicated:

  • High selectivity : SS20 showed rapid reactivity with H₂S.
  • Low cellular toxicity : Minimal adverse effects on normal cellular functions were reported.
  • Survival Improvement : Mice treated with SS20 exhibited significantly higher survival rates during H₂S exposure compared to control groups .
Treatment GroupSurvival Rate (%)
Control15
SS20 Treatment99.5

Safety and Toxicity Considerations

While this compound has shown promise in various applications, it is essential to consider its safety profile. The compound is known to be reactive and potentially explosive under certain conditions. Careful handling protocols are required when working with this reagent to mitigate risks associated with its use .

Properties

IUPAC Name

N-diazomethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3N3O2S/c1-7(5,6)4-3-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQIGUWUNPQBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80339446
Record name Methanesulfonyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1516-70-7
Record name Methanesulfonyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80339446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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